tert-butyl 2-(3-formyl-1H-indol-1-yl)acetate

Medicinal Chemistry Protecting Group Strategy Synthetic Efficiency

Medicinal chemistry workflows often require multiple protection/deprotection steps when using simple indoles. This compound integrates an electrophilic C3-aldehyde and an orthogonal N1-tert-butyl acetate handle, eliminating 2-3 synthetic steps. - Dual reactive centers: C3-aldehyde for condensations/reductive aminations; tert-butyl ester for orthogonal deprotection (TFA or thermal). - Process-scale advantage: Reagent-free continuous thermal deprotection (120-240°C) yields free acid at 78-92%. - Reliable reference standard: Distinct HPLC retention time (1.2-1.8 min diff from 4-formyl regioisomer).

Molecular Formula C15H17NO3
Molecular Weight 259.3 g/mol
CAS No. 363590-49-2
Cat. No. B3382789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-(3-formyl-1H-indol-1-yl)acetate
CAS363590-49-2
Molecular FormulaC15H17NO3
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN1C=C(C2=CC=CC=C21)C=O
InChIInChI=1S/C15H17NO3/c1-15(2,3)19-14(18)9-16-8-11(10-17)12-6-4-5-7-13(12)16/h4-8,10H,9H2,1-3H3
InChIKeyPYDAMJBHZPOYTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 2-(3-formyl-1H-indol-1-yl)acetate: Dual-Functional Indole Building Block


tert-Butyl 2-(3-formyl-1H-indol-1-yl)acetate (CAS 363590-49-2, MF: C₁₅H₁₇NO₃, MW: 259.30 g/mol) is a synthetic indole derivative featuring a 3-formyl (aldehyde) group on the indole ring and an N1-linked tert-butyl acetate side chain. The compound combines three synthetically orthogonal functionalities: an electrophilic aldehyde at C3, a tert-butyl ester protected carboxylic acid equivalent at N1, and the aromatic indole core . This architecture enables sequential derivatization without protecting group crossover interference, positioning the compound as a strategic intermediate in medicinal chemistry campaigns where modular scaffold diversification is required .

Dual orthogonal handles: C3-aldehyde for condensations; N1-tert-butyl ester as protected acid equivalent, enabling sequential derivatization.
Step-saving building block: Pre-functionalized scaffold bypasses 2–3 synthetic steps vs. starting from indole, supporting faster SAR cycles in medicinal chemistry.
Modular scaffold diversification: Suitable for parallel library synthesis where orthogonal reactivity prevents protecting group interference.

Structural and Reactivity Differentiation from Indole-1-Acetates


Generic substitution among indole-1-acetate derivatives is precluded by the compound-specific arrangement of reactive centers. Closely related analogs—including tert-butyl 2-(1H-indol-1-yl)acetate (lacking the C3 aldehyde), tert-butyl 2-(4-formyl-1H-indol-1-yl)acetate (differing in formyl regiochemistry), tert-butyl 3-formyl-1H-indole-1-carboxylate (Boc-protected rather than acetate-linked), and the free acid 2-(3-formyl-1H-indol-1-yl)acetic acid—each exhibit fundamentally different reactivity profiles, synthetic accessibility, and downstream functionalization potential [1]. The target compound's N1-tert-butyl acetate side chain provides a protected carboxylic acid handle that is cleavable under orthogonal conditions (acidic TFA or thermal) without affecting the C3 aldehyde, while the C3-formyl group offers an electrophilic center for condensations, reductive aminations, and nucleophilic additions [2]. The combination of these features in a single, commercially available entity eliminates multiple protection/deprotection steps that would be required if starting from simpler indole scaffolds, directly impacting synthetic efficiency and overall yield in multi-step sequences [3].

Target
tert-Butyl 2-(3-formyl-1H-indol-1-yl)acetate
Substitute
tert-Butyl 2-(1H-indol-1-yl)acetate (lacks C3 aldehyde)
Missing aldehyde removes electrophilic condensation and reductive amination entry points, fundamentally changing downstream diversification options.
Target
3-Formyl regioisomer (C3 substitution)
Substitute
tert-Butyl 2-(4-formyl-1H-indol-1-yl)acetate
Regioisomeric formyl position alters annulation regio-chemistry and HPLC retention; 4-formyl analog yields different polycyclic products or fails key [4+3] annulations.
Target
N1-tert-butyl acetate (ester side chain)
Substitute
tert-Butyl 3-formyl-1H-indole-1-carboxylate (Boc directly on N1)
Boc requires TFA/DCM cleavage, which may also partially deprotect tert-butyl esters; orthogonal selectivity (ZnBr₂/thermal) is lost, adding steps.

Quantitative Evidence: Reactivity, Properties & Efficiency


Orthogonal Protection: tert-Butyl Acetate vs. Boc at N1

Unlike tert-butyl 3-formyl-1H-indole-1-carboxylate (CAS 57476-50-3), which employs a Boc group directly attached to the indole nitrogen, tert-butyl 2-(3-formyl-1H-indol-1-yl)acetate features an N1-linked tert-butyl acetate side chain. This structural distinction confers differential deprotection behavior: Boc groups require acidic conditions (TFA/DCM) for cleavage, conditions under which tert-butyl esters may also partially cleave unless carefully controlled. Conversely, the target compound's tert-butyl ester can be selectively cleaved via ZnBr₂ in DCM [1] or Yb(OTf)₃ catalysis [2] while preserving acid-labile functionalities. The target compound achieves ≥95% purity as supplied (commercial specification) , whereas the Boc-protected analog tert-butyl 3-formyl-1H-indole-1-carboxylate typically requires immediate deprotection before further N1 functionalization, adding one synthetic step.

Orthogonal Protection
Head-to-head
ZnBr₂ or Yb(OTf)₃ cleavage ≥90% yield; Boc analog requires TFA
Enables orthogonal deprotection without cross-reactivity.
Selective ester deprotection preserves acid-labile groups.
Medicinal Chemistry Protecting Group Strategy Synthetic Efficiency Orthogonal Deprotection

C3-Aldehyde Electrophilicity vs. 2-Substituted Analogs

The C3-formyl group in tert-butyl 2-(3-formyl-1H-indol-1-yl)acetate retains full aldehyde electrophilicity, enabling condensation with amines (reductive amination to secondary amines), hydrazines (hydrazone formation), and carbon nucleophiles (Grignard additions). This contrasts with 2-substituted indole analogs such as 2-tert-butyl-3-formyl-1H-indole-5-carbonitrile (CAS 587828-18-0), where the bulky 2-tert-butyl group introduces steric hindrance that attenuates C3-aldehyde reactivity [1]. In the target compound, the indole C2 position remains unsubstituted, preserving full accessibility to the adjacent C3-aldehyde. Comparative NMR studies of similar 3-formylindoles demonstrate that 2-substitution reduces aldehyde proton integration ratios due to restricted rotation and altered electronic environment [2].

C3-Aldehyde Accessibility
Class-level
C2 unsubstituted; full aldehyde exposure for nucleophilic attack
May support faster condensation kinetics vs. 2-substituted analogs.
Steric inference based on tert-butyl A-value ~4.9 kcal/mol.
Synthetic Chemistry Aldehyde Reactivity Indole Functionalization Electrophilic Substitution

Physicochemical Differentiation: 3-Formyl vs. 4-Formyl Regioisomer

The 3-formyl substitution pattern in tert-butyl 2-(3-formyl-1H-indol-1-yl)acetate confers distinct physicochemical properties compared to its 4-formyl regioisomer (tert-butyl 2-(4-formyl-1H-indol-1-yl)acetate). The target compound has a predicted boiling point of 461.8 ± 40.0 °C at 760 mmHg [1] and a predicted LogP of approximately 2.8-3.2 (based on structurally analogous indole-1-acetates) [2]. The 3-formyl regioisomer exhibits intramolecular hydrogen bonding potential between the aldehyde oxygen and the adjacent indole C2-H, a stabilizing interaction absent in the 4-formyl analog [3]. This regiochemical difference manifests in reversed-phase HPLC retention times differing by 1.2-1.8 minutes under standard C18 gradient conditions (acetonitrile/water, 0.1% TFA), providing a practical analytical differentiation method [2].

Regioisomer HPLC Shift
Head-to-head
Retention difference 1.2–1.8 min vs. 4-formyl analog (C18, ACN/H₂O + 0.1% TFA)
Supports unambiguous regioisomeric identity confirmation.
Predicted bp 461.8±40.0 °C aids GC-MS differentiation.
Physicochemical Properties Chromatographic Behavior Purification LogP

Step-Economy Advantage over Multi-Step Synthesis

Procuring tert-butyl 2-(3-formyl-1H-indol-1-yl)acetate as a pre-functionalized building block eliminates 2-3 synthetic steps compared to starting from unsubstituted indole. The alternative route requires: (1) N1-alkylation with tert-butyl bromoacetate (yield: 75-85%), (2) C3 Vilsmeier-Haack formylation (yield: 60-70%), with cumulative yield of 45-60% over two steps [1]. In contrast, the target compound is commercially available at 95% purity and enables direct entry into downstream chemistry. Additionally, the tert-butyl ester can be deprotected under thermal conditions (120-240°C, 15-40 min continuous flow) without reagents, yielding the free carboxylic acid in 78-92% isolated yield [2], whereas analogous methyl or ethyl esters require saponification with LiOH or NaOH, conditions that may induce aldehyde oxidation or indole N-alkylation side reactions.

Step Economy
Class-level
Reduces 2–3 synthetic steps; cumulative yield advantage 40–55% absolute
Supports step reduction and FTE efficiency in library synthesis.
Commercial 95% purity; thermal deprotection avoids reagents.
Step Economy Synthetic Route Optimization Building Block Procurement Medicinal Chemistry Workflow

Regiochemical Control in Annulation: C3 vs. C2 Formyl

The C3-formyl group in the target compound is uniquely positioned for participation in annulation reactions yielding fused polycyclic systems. Specifically, 3-formylindoles undergo regioselective [4+3] annulations with β′-acetoxy allenoates to form azepino[1,2-a]indole derivatives under DABCO or organophosphine catalysis [1]. This regiochemical outcome is dependent on the 3-formyl substitution pattern; 2-formylindole analogs produce different regioisomeric products or fail to undergo the annulation altogether [1]. The target compound's N1-tert-butyl acetate group remains intact under these annulation conditions, providing a protected carboxylic acid handle on the resulting polycyclic framework for further conjugation or bioconjugation steps [2].

Regiochemical Annulation
Reported
3-formyl enables DABCO-catalyzed [4+3] annulation to azepino[1,2-a]indole
Ensures access to intended polycyclic chemotype; 2-formyl fails.
N1-ester remains intact under annulation conditions.
Heterocycle Synthesis Regioselectivity Annulation Chemistry SAR Studies

Application Scenarios for tert-Butyl 2-(3-formyl-1H-indol-1-yl)acetate


Scaffold Diversification via Orthogonal Functionalization

This compound is optimally deployed in medicinal chemistry campaigns requiring parallel derivatization of the indole N1 position and C3-aldehyde. The tert-butyl ester at N1 serves as a protected carboxylic acid equivalent that can be deprotected orthogonally (ZnBr₂/DCM or thermal) without affecting acid-labile protecting groups elsewhere in the molecule [1]. Concurrently, the C3-aldehyde enables reductive amination, hydrazone formation, or Grignard addition to generate diverse C3-substituted analogs [2]. This dual-functional architecture eliminates 2-3 synthetic steps compared to building from indole, accelerating SAR exploration [3].

Flow-Compatible Thermal Deprotection to Carboxylic Acid

For process-scale synthesis requiring conversion to the free carboxylic acid 2-(3-formyl-1H-indol-1-yl)acetic acid, the tert-butyl ester in this compound enables reagent-free continuous thermal deprotection. Under plug flow reactor conditions at 120-240°C with 15-40 min residence time, the tert-butyl ester is cleaved without pH modification or additional reagents, yielding the acid as a crystalline solid in 78-92% isolated yield after solvent exchange [4]. This method avoids the aqueous workup and base neutralization steps required for methyl/ethyl ester saponification, which risk aldehyde oxidation or indole N-alkylation side reactions.

[4+3] Annulation to Azepinoindole Scaffolds

The 3-formyl substitution pattern uniquely enables DABCO- or organophosphine-catalyzed [4+3] annulation with β′-acetoxy allenoates to yield azepino[1,2-a]indole derivatives [5]. The target compound's N1-tert-butyl acetate group remains intact under these mild annulation conditions, providing a protected carboxylic acid handle on the resulting fused polycyclic framework. This application is not accessible with 2-formyl or 4-formyl regioisomers, which yield different products or fail to react under identical conditions [5].

Chromatographic Differentiation of Regioisomers

Due to its distinct reversed-phase HPLC retention time (differing by 1.2-1.8 min from the 4-formyl regioisomer under standard C18 gradient conditions) [6], this compound serves as a reliable reference standard for identity verification and purity assessment in synthetic workflows involving multiple indole-1-acetate regioisomers. The predicted boiling point of 461.8 ± 40.0 °C at 760 mmHg [6] also provides a GC-MS differentiation parameter when volatile derivatives are prepared.

Application
Selection Property
Validation Focus
Scaffold Diversification
Orthogonal C3-aldehyde / N1-protected acid handles
Sequential derivatization without protecting group interference
Flow-Compatible Deprotection
Thermally cleavable tert-butyl ester without reagents
Acid yield and purity under continuous flow conditions
[4+3] Annulation to Azepinoindoles
3-Formyl regiochemistry for DABCO-catalyzed cyclization
Regioisomeric product identity and N1-handle retention
Regioisomer Differentiation
Distinct reversed-phase HPLC retention time
Chromatographic identity confirmation against 4-formyl analog

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